Cas no 93-35-6 (Umbelliferone)

Umbelliferone (7-hydroxycoumarin), a natural product of coumarin family, is a fluorescent compound that can be used as sunscreen
Umbelliferone structure
Umbelliferone structure
Umbelliferone
93-35-6
C9H6O3
162.142142772675
MFCD00006878
34698
5281426

Umbelliferone Properties

Names and Identifiers

    • 7-Hydroxycoumarine
    • SKIMMETIN
    • Z-LIGUSTILIDE
    • UMBELLIFERON
    • AKOS 213-68
    • 7-HYDROXYCOUMARIN
    • 7-Hydroxy-2H-1-benzopyran-2-one
    • 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
    • Umbelliferone
    • 7-Hydroxy-2H-chromen-2-one
    • Umbelliferone (7-Hydroxycoumarin)
    • UMBELLIFERONE(P)
    • UMBELLIFERONE(RG)
    • UMBELLIFERONE(RG) PrintBack
    • 7 HC
    • 7-hydroxy-coumarin
    • 7-hydroxy-coumarine
    • Dichrin A
    • Hydramgin
    • HYDRANGIN
    • Hydrangine
    • Skimmetine
    • umberlliferone
    • [ "7-Hydroxycoumarin" ]
    • 7-Oxycoumarin
    • 2H-1-Benzopyran-2-one, 7-hydroxy-
    • beta-Umbelliferone
    • 7-hydroxychromen-2-one
    • Coumarin, 7-hydroxy-
    • NSC19790
    • 7H-1-Benzopyran-7-one, 2-hydroxy-
    • 60Z60NTL4G
    • 7-hydroxy-1-benzopyran-2-one
    • 7-HC
    • CHE
    • 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-hydroxy- (7CI, 8CI)
    • 7-Hydroxy-2-chromenone
    • 7-Hydroxycoumarin
    • 7-Hydroxylcoumarin
    • Hydrangin
    • NSC 19790
    • Skimmetin
    • EINECS 202-240-3
    • BDBM50174558
    • Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
    • HMS2271N09
    • NCGC00095801-07
    • NS00001324
    • F0722-0129
    • ACon1_000219
    • SDCCGMLS-0066941.P001
    • Q416196
    • NCGC00178691-02
    • 7-hydroxycumarin
    • Coumarin derivative, 3a
    • NCGC00178691-01
    • 7-hydroxycoumarin, 14C-labeled
    • BRN 0127683
    • CCRIS 3591
    • CHEBI:27510
    • H0236
    • BIDD:ER0671
    • 2-Hydroxy-7H-chromen-7-one
    • HY-N0573
    • UMBELLIFERONE [WHO-DD]
    • MFCD00006878
    • Umbelliferone (Hydrangin, Skimmetin)
    • A844525
    • 07L
    • 7-Hydroxy Coumarin ,(S)
    • Umbelliferone, 99%
    • NCGC00095801-03
    • 7-hydroxy coumarin
    • SPBio_002083
    • 5-18-01-00386 (Beilstein Handbook Reference)
    • STR04824
    • 142044-47-1
    • SY001924
    • BIDD:PXR0126
    • AI3-38054
    • 7-hydroxy-chromen-2-one
    • UMBELLIFERONE [MI]
    • Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
    • InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
    • DTXCID9031199
    • C09315
    • SMR000112324
    • NSC-019790
    • Umbelliferone, analytical standard
    • FT-0621430
    • BRD-K87991767-001-03-8
    • SPECTRUM231084
    • MLS002207035
    • MEGxp0_000814
    • DTXSID5052626
    • 1ST11436
    • Spectrum3_000751
    • U-3000
    • AC-18399
    • HMS3741M03
    • NCI60_001646
    • KBio3_001582
    • BB 0218364
    • BSPBio_002362
    • NCGC00095801-01
    • BRD-K87991767-001-02-0
    • CCG-39436
    • s3675
    • Spectrum2_001962
    • NCGC00095801-02
    • Z57150899
    • AC-34707
    • NSC-19790
    • CHEMBL51628
    • Umbelliferone, Vetec(TM) reagent grade, 98%
    • .beta.-Umbelliferone
    • UNII-60Z60NTL4G
    • CS-D1186
    • AKOS000120867
    • 93-35-6
    • 7-hydroxycournarin
    • 7 OH COUMARIN
    • 7-hydroxycoumarin sulphate
    • 7-Hydroxycoumarin;Hydrangin;NSC 19790
    • beta -umbelliferone
    • 32922-68-2
    • EN300-18075
    • A801734
    • 7-Hydroxy-2H-chromen-2-one #
    • HMS1607M21
    • 7-oxidanylchromen-2-one
    • SCHEMBL22018
    • ConMedNP.2147
    • Dataset-S1.174
    • ConMedNP.2146
    • MLSMR
    • 7-Hydroxycoumarin,98%
    • DB-014673
    • AURAPTENE_met001
    • BBL027620
    • ALBB-021296
    • STK331042
    • +Expand
    • MFCD00006878
    • ORHBXUUXSCNDEV-UHFFFAOYSA-N
    • 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
    • O=C1C=CC2C(=CC(=CC=2)O)O1
    • 0127683

Computed Properties

  • 162.031694g/mol
  • 0
  • 1.6
  • 1
  • 3
  • 0
  • 162.031694g/mol
  • 162.031694g/mol
  • 46.5Ų
  • 12
  • 222
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5
  • 0
  • 162.14

Experimental Properties

  • 1.49860
  • 50.44000
  • 9847
  • 1.5380 (estimate)
  • 1 g/100 mL (100 ºC)
  • 248.82°C (rough estimate)
  • 230 °C (dec.) (lit.)
  • 181
  • 2768
  • dioxane: soluble
  • Yellow powder
  • 1g of product is soluble in about 100ml of boiling water, easily soluble in ethanol, chloroform, acetic acid, soluble in dilute alkali, slightly soluble in ether. The solution shows blue fluorescence.
  • 7.11(at 25℃)
  • 320nm
  • Non/ uorescence (6.5) to blue / uorescence (8.0)
  • 1.2599 (rough estimate)

Umbelliferone Security Information

  • GHS07 GHS07
  • GN6820000
  • 3
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 36/37/38
  • Warning

Umbelliferone Customs Data

  • 29322980
  • China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Umbelliferone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VQF-25mg
7-Hydroxycoumarine
93-35-6 98%
25mg
$4.00 2024-04-20
A2B Chem LLC
AB80295-25mg
7-Hydroxycoumarin
93-35-6 98%
25mg
$4.00 2024-07-18
Aaron
AR003VYR-1g
7-Hydroxycoumarine
93-35-6 97%
1g
$4.00 2024-07-18
Ambeed
A193753-25mg
7-Hydroxy-2H-chromen-2-one
93-35-6 98%
25mg
$5.0 2024-05-30
Apollo Scientific
BIB6280-100g
Umbelliferone
93-35-6 98%
100g
£74.00 2024-07-19
Chemenu
CM255853-100g
Umbelliferone
93-35-6 98%
100g
$107 2024-07-19
Chengdu Biopurify Phytochemicals Ltd
BP0101-100mg
7-Hydroxycoumarin
93-35-6 98%
100mg
$20 2023-09-20
Crysdot LLC
CD32000108-1000g
Umbelliferone
93-35-6 98%
1000g
$317 2024-07-18
Enamine
EN300-18075-0.05g
7-hydroxy-2H-chromen-2-one
93-35-6 97%
0.05g
$19.0 2023-09-19
FUJIFILM
212-01461-20mg
Umbelliferone
93-35-6
20mg
JPY 14400 2023-09-15

Umbelliferone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: NADPH ,  NADP ,  Magnesium chloride ,  Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide ,  Water ;  pH 7.4, 37 °C
Reference
Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver Microsomes
Sun, Si-Yuan; Wang, Yu-Qing; Li, Li-Ping; Wang, Lu; Zeng, Su; et al, Chirality, 2013, 25(1), 43-47

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol ;  rt
Reference
Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging
Cho, Sung-Youl; Song, Young-Kyu; Kim, Joong-Gon; Oh, Se-Young; Chung, Chan-Moon, Tetrahedron Letters, 2009, 50(33), 4769-4772

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Samarium ,  Iodine Solvents: Methanol
Reference
Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactams
Yanada, Reiko; Negoro, Nobuyuki; Bessho, Kiyoshi; Yanada, Kazuo, Synlett, 1995, (12), 1261-3

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc ,  Zinc iodide Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Cobalt dibromide Solvents: Acetonitrile ;  10 min, rt
1.2 16 h, 80 °C
Reference
Low-Valent Cobalt-Catalyzed Deprotection of Allyloxyarenes
Kokic, Branislav; Selakovic, Zivota; Nikolic, Andrea M.; Andrijevic, Ana; Andjelkovic, Boban; et al, European Journal of Organic Chemistry, 2022, 2022(43),

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ;  24 h, 37 °C
Reference
Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing Metathesis
Kajetanowicz, Anna; Chatterjee, Anamitra; Reuter, Raphael; Ward, Thomas R., Catalysis Letters, 2014, 144(3), 373-379

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Sulfolane ;  rt → 160 °C; 7 h, 150 - 160 °C; rt → 80 °C
Reference
Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethers
Srivastava, Amit; Yang, Jason; Zhao, Baoshu; Jiang, Yong; Blackmon, Wade; et al, Synthetic Communications, 2010, 40(12), 1765-1771

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  1 h, reflux
Reference
Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formate
Ganguly, Nemai C.; Dutta, Sanjoy; Datta, Mrityunjoy, Tetrahedron Letters, 2006, 47(32), 5807-5810

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  1.0 h, rt
1.2 Solvents: Water
Reference
A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acid
Babu, K. Suresh; Raju, B. China; Srinivas, P. V.; Rao, A. Sridhar; Kumar, S. Praveen; et al, Chemistry Letters, 2003, 32(8), 704-705

Synthetic Circuit 9

Reaction Conditions
Reference
Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl function
Gonzalez, A. G.; Jorge, Z. D.; Dorta, H. Lopez; Luis, F. Rodriguez, Tetrahedron Letters, 1981, 22(4), 335-6

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
Reference
Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethers
Brooks, Paige R.; Wirtz, Michael C.; Vetelino, Michael G.; Rescek, Diane M.; Woodworth, Graeme F.; et al, Journal of Organic Chemistry, 1999, 64(26), 9719-9721

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Ammonium bicarbonate ;  1 h, 90 °C; rt → 140 °C; 2 h, 140 °C
Reference
Temperature Dependent Green Synthesis of 3-Carboxycoumarins and 3,4-unsubstituted Coumarins
van Schijndel, Jack; Molendijk, Dennis; Canalle, Luiz Alberto; Rump, Erik Theodorus; Meuldijk, Jan, Current Organic Synthesis, 2019, 16(1), 130-135

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  4 h, 22 °C
Reference
A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates
Abramov, Alex; Maiti, Binoy; Keridou, Ina; Puiggali, Jordi; Reiser, Oliver; et al, Macromolecular Rapid Communications, 2021, 42(13),

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ytterbium triflate ;  2 min, 80 °C
Reference
Ytterbium triflate promoted coupling of phenols and propiolic acids: synthesis of coumarins
Fiorito, Serena; Epifano, Francesco; Taddeo, Vito A.; Genovese, Salvatore, Tetrahedron Letters, 2016, 57(26), 2939-2942

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Dirhodium tetraacetate ;  pH 3 - 12, 100 °C
Reference
A single step process for the synthesis of coumarin derivatives
, India, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Dirhodium tetraacetate Solvents: Formic acid ,  Water ;  3 h, 100 °C
Reference
Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond Activation
Gadakh, Sunita K.; Dey, Soumen; Sudalai, Arumugam, Journal of Organic Chemistry, 2015, 80(22), 11544-11550

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 s
Reference
Synthesis of hydroxycoumarins and hydroxybenzo[f]- or [h]coumarins as lipid peroxidation inhibitors
Symeonidis, Theodoros; Chamilos, Michael; Hadjipavlou-Litina, Dimitra J.; Kallitsakis, Michael; Litinas, Konstantinos E., Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1139-1142

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bis[2-[[[3-(trimethoxysilyl)propyl]imino-κN]methyl]phenolato-κO]cobalt (mesoporous silica-supported) Solvents: Methanol ;  1.5 h, rt
Reference
A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetates
Rajabi, Fatemeh, Tetrahedron Letters, 2009, 50(52), 7256-7258

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  5 min, 80 °C
1.2 Reagents: Triphenylphosphine ;  5.5 h, 210 °C
Reference
One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivatives
Valizadeh, Hassan; Vaghefi, Sevil, Synthetic Communications, 2009, 39(9), 1666-1678

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Triphenylphosphine
Reference
Microwave-induced in situ Wittig reaction of salicylaldehydes with ethyl chloroacetate and triphenylphosphine in solventless system
Valizadeh, H.; Shockravi, A.; Heravi, M. M.; Ghadim, H. Abbasi, Journal of Chemical Research, 2003, (11), 718-720

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  -25 °C; 1 h, -20 °C; 24 h, -20 °C → rt
Reference
Preparation of psoralen
, China, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Iodocyclohexane Solvents: Dimethylformamide ;  4 h, rt → 120 °C
Reference
Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffold
Sharma, Dharminder; Reddy, C. B.; Shil, Arun K.; Saroach, Rashi Prakash; Das, Pralay, Molecular Diversity, 2013, 17(4), 651-659

Umbelliferone Raw materials

Umbelliferone Preparation Products

Umbelliferone Suppliers

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